AG-205

Vue d'ensemble

Description

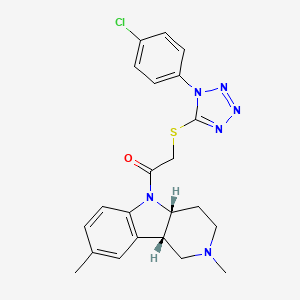

AG 205 est une petite molécule connue pour son rôle de ligand pour le composant membranaire 1 du récepteur de la progestérone (Pgrmc1). Elle est chimiquement identifiée comme étant la cis-2-[[1-(4-chlorophényl)-1H-tétrazol-5-yl]thio]-1-(1,2,3,4,4a,9b-hexahydro-2,8-diméthyl-5H-pyrido[4,3-b]indol-5-yl)-éthanone . Ce composé a attiré l'attention en raison de sa capacité à inhiber la progression du cycle cellulaire et la viabilité cellulaire dans les lignées cellulaires cancéreuses .

Méthodes De Préparation

AG 205 peut être synthétisé par une série de réactions chimiques impliquant la formation du cycle tétrazole et l'attachement subséquent des groupes chlorophényle et pyridoindole. La voie de synthèse implique généralement les étapes suivantes :

Formation du cycle tétrazole : Cela implique la réaction d'un nitrile approprié avec de l'azoture de sodium en milieu acide pour former le cycle tétrazole.

Attachement du groupe chlorophényle : Le groupe chlorophényle est introduit par une réaction de substitution nucléophile.

Formation du groupe pyridoindole : Cela implique la cyclisation d'un précurseur approprié pour former le système cyclique pyridoindole.

Couplage final : L'étape finale implique le couplage des intermédiaires tétrazole et pyridoindole dans des conditions appropriées pour former AG 205.

Analyse Des Réactions Chimiques

AG 205 subit diverses réactions chimiques, notamment :

Oxydation : AG 205 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans AG 205.

Substitution : Le groupe chlorophényle dans AG 205 peut subir des réactions de substitution nucléophile pour introduire différents substituants.

Hydrolyse : AG 205 peut être hydrolysé en milieu acide ou basique pour se décomposer en ses composants.

Applications de la recherche scientifique

AG 205 a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : AG 205 s'est avéré inhiber la progression du cycle cellulaire et la viabilité cellulaire dans diverses lignées cellulaires cancéreuses, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse.

Neuroprotection : AG 205 a été utilisé pour étudier les effets neuroprotecteurs de certains composés sur les photorécepteurs stressés.

Endocrinologie : AG 205 a été utilisé pour étudier les effets du blocage du composant membranaire 1 du récepteur de la progestérone dans diverses lignées cellulaires.

Mécanisme d'action

AG 205 exerce ses effets principalement en inhibant le composant membranaire 1 du récepteur de la progestérone (Pgrmc1). Cette inhibition affecte divers processus cellulaires, notamment la progression du cycle cellulaire et la viabilité cellulaire. AG 205 modifie les propriétés spectroscopiques du complexe Pgrmc1-hème et inhibe la viabilité et la progression des cellules cancéreuses, en particulier dans les cellules exprimant Pgrmc1 . De plus, il a été démontré que AG 205 augmentait l'expression des gènes impliqués dans la biosynthèse du cholestérol et la stéroïdogénèse .

Applications De Recherche Scientifique

Cancer Therapy Applications

AG-205 has been primarily investigated for its role in inhibiting cancer cell growth. Research indicates that it selectively inhibits the proliferation of estrogen receptor-positive and triple-negative breast cancer cells.

Case Study: Breast Cancer Inhibition

- Objective : To evaluate the effectiveness of this compound on different breast cancer cell lines.

- Method : MTS assays were conducted to measure cell proliferation in response to this compound treatment.

- Findings : this compound demonstrated a dose-dependent inhibition of cell growth in both normal MCF10A breast cells and various breast cancer cell lines, indicating its potential as a therapeutic agent for treating breast cancer .

Table 1: Inhibition of Breast Cancer Cell Lines by this compound

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF10A | 15 | Significant reduction in proliferation |

| ER-positive cells | 10 | Moderate inhibition |

| Triple-negative cells | 5 | High sensitivity |

Lipid Metabolism and Sphingolipid Synthesis

This compound has also been shown to influence lipid metabolism, particularly in sphingolipid synthesis. It inhibits the synthesis of sulfatides and galactosylceramide, which are critical components of cellular membranes.

Case Study: Sphingolipid Metabolism

- Objective : To assess the impact of this compound on sphingolipid synthesis in renal cancer cells.

- Method : Experiments were conducted using SMKT-R3 renal cancer cells and engineered Chinese hamster ovary (CHO) cells.

- Findings : this compound significantly inhibited sulfatide synthesis at low micromolar concentrations without affecting other membrane lipids. This suggests a targeted action on specific metabolic pathways .

Table 2: Effects of this compound on Sphingolipid Synthesis

| Cell Type | Concentration (µM) | Sulfatide Synthesis Inhibition (%) |

|---|---|---|

| SMKT-R3 | 5 | 80 |

| CHO (GalC synthesis) | 10 | 75 |

Antibacterial Properties

Emerging research indicates that this compound may possess antibacterial properties, particularly against Streptococcus pneumoniae by inhibiting FabK, an enzyme critical for lipid biosynthesis.

Case Study: Antibacterial Activity

- Objective : To determine the antibacterial efficacy of this compound against Streptococcus pneumoniae.

- Method : High-throughput screening was employed to assess the compound's ability to inhibit bacterial growth.

- Findings : this compound was identified as a potent inhibitor of FabK, leading to significant antibacterial activity .

Table 3: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (µM) | Effectiveness (%) |

|---|---|---|

| Streptococcus pneumoniae | 1.5 | 90 |

Mécanisme D'action

AG 205 exerts its effects primarily by inhibiting the progesterone receptor membrane component 1 (Pgrmc1). This inhibition affects various cellular processes, including cell cycle progression and cell viability. AG 205 alters the spectroscopic properties of the Pgrmc1-heme complex and inhibits cancer cell viability and progression, particularly in Pgrmc1-expressing cells . Additionally, AG 205 has been shown to increase the expression of genes involved in cholesterol biosynthesis and steroidogenesis .

Comparaison Avec Des Composés Similaires

AG 205 est unique dans sa capacité à inhiber Pgrmc1 et ses processus cellulaires associés. Les composés similaires comprennent :

Oteseconazole : Un médicament antifongique qui contient également un cycle tétrazole et inhibe le cytochrome P450.

Quilseconazole : Un autre médicament antifongique avec un cycle tétrazole, similaire à AG 205 dans ses caractéristiques structurelles.

Autres inhibiteurs de Pgrmc1 : Composés qui inhibent Pgrmc1, bien qu'AG 205 soit connu pour ses effets spécifiques sur la viabilité des cellules cancéreuses et la stéroïdogénèse.

Activité Biologique

AG-205 is a compound with notable biological activity, particularly as an antagonist of the progesterone receptor membrane component 1 (PGRMC1). This article delves into its mechanisms, effects on various biological pathways, and potential therapeutic applications, supported by data tables and research findings.

This compound functions primarily as a PGRMC1 antagonist, influencing several cellular processes:

- Inhibition of Sphingolipid Synthesis : this compound has been shown to inhibit the synthesis of sulfatides and galactosylceramide in renal cancer cell lines. This inhibition occurs at low micromolar concentrations and is not dependent on PGRMC1 or PGRMC2 expression levels. The compound specifically targets the enzyme UDP-galactose: ceramide galactosyltransferase, crucial for sphingolipid metabolism .

- Impact on Cholesterol Biosynthesis : In human endometrial cells, this compound upregulates enzymes involved in cholesterol biosynthesis and steroidogenesis. This effect is independent of progesterone and related MAPR proteins, suggesting a direct influence on cellular lipid metabolism .

- Antibacterial Properties : Identified through high-throughput screening, this compound acts as a potent inhibitor of FabK, an enzyme involved in lipid biosynthesis in Streptococcus pneumoniae. This inhibition leads to antibacterial activity against this pathogen .

Cell Viability and Cancer Cell Lines

This compound has demonstrated significant effects on cancer cell viability:

- Lung Cancer Cells : Studies indicate that this compound inhibits cell cycle progression and reduces viability in lung cancer cell lines. Treatment with this compound resulted in a marked decrease in cell proliferation, showcasing its potential as an anti-cancer agent .

Case Studies

A case study involving this compound highlighted its role in inhibiting growth in specific cancer models. Cells treated with this compound showed reduced viability compared to untreated controls. The following table summarizes key findings from various studies:

| Study Focus | Cell Type | Concentration | Effect Observed |

|---|---|---|---|

| Sphingolipid Synthesis | SMKT-R3 Renal Cancer Cells | Low µM | Inhibition of sulfatide synthesis |

| Cholesterol Biosynthesis | Human Endometrial Cells | Variable | Upregulation of biosynthetic enzymes |

| Antibacterial Activity | S. pneumoniae | High-throughput screening | Inhibition of FabK activity |

| Lung Cancer Growth Inhibition | A549 Cells | 20 µM | Decreased cell viability |

Propriétés

Numéro CAS |

1375078-57-1 |

|---|---|

Formule moléculaire |

C22H23ClN6OS |

Poids moléculaire |

455.0 g/mol |

Nom IUPAC |

1-[(4aR,9bS)-2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl]-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylethanone |

InChI |

InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3/t18-,20-/m1/s1 |

Clé InChI |

GJNBAISSZRNGTM-UYAOXDASSA-N |

SMILES |

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |

SMILES isomérique |

CC1=CC2=C(C=C1)N([C@H]3[C@@H]2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |

SMILES canonique |

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AG 205 cis-2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-ethanone, cis-5-(((1-(4-chlorophenyl)-1H-tetraazol-5-yl)sulfanyl)acetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.